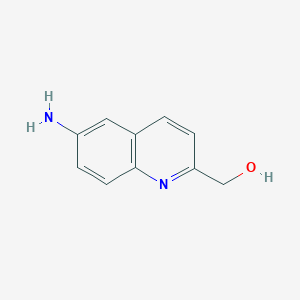

(6-Aminoquinolin-2-yl)methanol

Description

Contextual Significance of Quinolines in Chemical Sciences

Quinoline (B57606), a bicyclic heterocyclic aromatic compound, and its derivatives form a cornerstone of medicinal chemistry and materials science. sci-hub.seresearchgate.netnih.gov The quinoline scaffold is a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide array of pharmacological activities. researchgate.netnih.gov Historically, quinoline-based compounds like quinine (B1679958) have been pivotal in the fight against malaria. researchgate.net In contemporary research, quinoline derivatives are investigated for a vast range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. sci-hub.senih.govresearchgate.netnih.gov Their unique electronic and structural properties also make them valuable in the development of fluorescent probes and other functional materials. researchgate.net

Research Rationale for Investigating (6-Aminoquinolin-2-yl)methanol

The specific structural features of this compound, which combines an amino group at the 6-position and a methanol (B129727) group at the 2-position of the quinoline ring, have prompted its investigation as a versatile chemical entity. A primary driver for research into this compound is its potential application in the development of highly sensitive and selective fluorescent chemosensors. researchgate.net

The rationale stems from the compound's inherent donor-acceptor (D-A) fluorescent properties. The amino group acts as an electron donor, while the quinoline nitrogen imparts electron-accepting characteristics. This electronic arrangement can be modulated by external stimuli, leading to changes in the molecule's fluorescence. Specifically, the hydroxyl group of the methanol substituent provides a reactive site for interaction with certain analytes, which can in turn influence the electronic properties of the entire molecule and produce a detectable change in its fluorescence signal. researchgate.net

Overview of Academic Research Trajectories and Objectives

A significant trajectory in the academic investigation of this compound is its application in the detection of hazardous materials, particularly nerve agents. researchgate.net Research has focused on synthesizing derivatives of this compound to create fluorescent probes capable of selectively detecting simulants of nerve agents like diisopropylfluorophosphate (DFP) and diethylchlorophosphate (DCP). researchgate.net

The primary objective of this research is to develop rapid, reliable, and field-deployable methods for the detection of these highly toxic substances. The research involves the synthesis of these quinoline-based sensors, characterization of their photophysical properties, and evaluation of their sensing performance in terms of sensitivity, selectivity, and response time. researchgate.net A key goal is to create sensors that can function effectively in the gas phase, for instance, by embedding them into polymer fibers, to enable real-time atmospheric monitoring. researchgate.net

Detailed Research Findings

A notable study in this area involved the development of two fluorescent probes based on the this compound scaffold, designated as AQmol-1 and AQmol-2. The research demonstrated that the hydroxyl group of these sensors undergoes phosphorylation upon reaction with DFP or DCP. This reaction, coupled with the protonation of the quinoline nitrogen, alters the donor-acceptor characteristics of the molecule, resulting in a distinct fluorescence response. researchgate.net

The following table summarizes some of the key findings from this research:

| Compound | Analyte | Limit of Detection (LOD) | Response Time (in polymer fibers) |

| AQmol-2 | Diethylchlorophosphate (DCP) | 0.16 µM | Within seconds |

| AQmol-2 | Diisopropylfluorophosphate (DFP) | 0.18 µM | Not specified |

This table presents selected data from a study on fluorescent chemosensors based on this compound derivatives for the detection of nerve agent simulants. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(6-aminoquinolin-2-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6,11H2 |

InChI Key |

UGFOVDGLUZEDBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CO)C=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 6 Aminoquinolin 2 Yl Methanol and Its Derivatives

Established Synthetic Routes to the Core (6-Aminoquinolin-2-yl)methanol Scaffold

The construction of the this compound core generally involves the formation of the quinoline (B57606) ring system followed by functional group manipulations. Classic named reactions for quinoline synthesis remain fundamental. These include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pknumberanalytics.com The reaction is often exothermic and requires careful control. uop.edu.pk

Doebner-von Miller Synthesis: A variation of the Skraup synthesis, this reaction utilizes an α,β-unsaturated aldehyde or ketone in place of glycerol, offering greater flexibility in substituent introduction. numberanalytics.com

Friedländer Synthesis: This route involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group, typically in the presence of a base. uop.edu.pknumberanalytics.com It is known for its simplicity and milder reaction conditions. numberanalytics.com

Combes Synthesis: This method employs the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization to form substituted quinolines. wikipedia.org

Pfitzinger Synthesis: This reaction utilizes isatin (B1672199) and a carbonyl compound with an α-methylene group to produce quinoline-4-carboxylic acids, which can be subsequently decarboxylated. pharmaguideline.comrsc.org

To obtain this compound specifically, a common strategy involves the synthesis of a precursor like 6-nitroquinoline, which can then be reduced to 6-aminoquinoline (B144246). guidechem.comresearchgate.net The methanol (B129727) group at the 2-position can be introduced through various methods, such as the functionalization of a 2-methylquinoline (B7769805) derivative. rsc.org For instance, a 2-methylquinoline can be oxidized to the corresponding aldehyde, which is then reduced to the alcohol. acs.org

Precursor Chemistry and Starting Materials in Chemical Synthesis

The selection of appropriate starting materials is crucial for the efficient synthesis of this compound. Key precursors include:

Aniline Derivatives: Substituted anilines are fundamental building blocks for constructing the quinoline ring. For the target compound, a 4-nitroaniline (B120555) is a common starting material for introducing the 6-amino group after reduction. guidechem.com

Glycerol, Acrolein, and α,β-Unsaturated Carbonyls: These are essential three-carbon components in the Skraup and Doebner-von Miller syntheses for forming the pyridine (B92270) ring portion of the quinoline scaffold. uop.edu.pknumberanalytics.com Acrolein diethyl acetal (B89532) has been used as a more stable alternative to acrolein, leading to improved yields in some cases. lookchem.com

o-Aminobenzaldehydes and o-Aminoketones: These are key starting materials for the Friedländer synthesis, reacting with compounds containing an active methylene (B1212753) group. uop.edu.pknumberanalytics.com

β-Diketones and β-Ketoesters: These are utilized in the Combes and Conrad-Limpach syntheses, respectively, reacting with anilines. wikipedia.orgpharmaguideline.com

Isatin: This is a key precursor in the Pfitzinger synthesis. pharmaguideline.comrsc.org

The following table provides a summary of common starting materials and the corresponding synthetic methods for quinoline synthesis:

| Starting Material(s) | Synthetic Method | Resulting Quinoline Type |

| Aniline, Glycerol, Oxidizing Agent | Skraup Synthesis | Unsubstituted or Substituted Quinolines |

| Aniline, α,β-Unsaturated Aldehyde/Ketone | Doebner-von Miller Synthesis | 2-Substituted Quinolines |

| o-Aminobenzaldehyde, Aldehyde/Ketone | Friedländer Synthesis | 2-Substituted Quinolines |

| Aniline, β-Diketone | Combes Synthesis | 2,4-Disubstituted Quinolines |

| Isatin, Carbonyl Compound | Pfitzinger Synthesis | Quinoline-4-carboxylic acids |

Mechanistic Insights into Reaction Pathways for Compound Formation

The formation of the quinoline ring in these classical syntheses involves a series of well-understood reaction steps.

Skraup Synthesis: The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pk This is followed by a Michael-type addition of the aniline to acrolein, and subsequent acid-catalyzed cyclization and oxidation to yield the quinoline ring. uop.edu.pkyoutube.com

Combes Synthesis: The reaction proceeds through the formation of a Schiff base intermediate from the aniline and β-diketone. wikipedia.org This intermediate then undergoes an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, followed by dehydration to form the substituted quinoline. wikipedia.org

Friedländer Synthesis: This reaction involves an initial aldol-type condensation between the o-aminobenzaldehyde (or ketone) and the enolate of the other carbonyl reactant. iipseries.org The resulting intermediate then undergoes cyclization and dehydration to form the quinoline product. iipseries.org

Doebner Reaction: This three-component reaction between an aniline, pyruvic acid, and an aldehyde proceeds via the formation of an enol, which attacks an intermediate formed from the condensation of the other components. youtube.com This is followed by intramolecular condensation and oxidation to yield a 4-carboxyquinoline. youtube.com

Recent studies have also explored the mechanisms of C-H functionalization of quinolines, which can be a powerful tool for introducing substituents at specific positions. nih.govrsc.org These reactions often proceed through transition metal-catalyzed pathways involving intermediates like metallacycles. rsc.orgrsc.org

Strategies for Synthetic Yield Optimization and Purity Enhancement

Several strategies are employed to improve the yields and purity of this compound and its derivatives.

Reaction Condition Optimization: Careful control of reaction parameters such as temperature, reaction time, and reactant concentrations is critical. For instance, in the Skraup reaction, adding ferrous sulfate (B86663) or boric acid can help control the violent exothermic nature of the reaction. uop.edu.pk In the Doebner-von Miller reaction, using a biphasic reaction medium can reduce the polymerization of the carbonyl substrate and increase the yield. nih.govlookchem.com

Catalyst Selection: The choice of catalyst can significantly impact the reaction's efficiency and selectivity. Modern approaches often utilize transition metal catalysts, such as palladium and copper complexes, for cross-coupling and cyclization reactions. numberanalytics.com Heterogeneous catalysts are also gaining attention due to their ease of separation and recyclability. numberanalytics.com

Purification Techniques: Column chromatography is a common method for purifying quinoline derivatives. guidechem.com Recrystallization is also used to obtain highly pure products. nih.gov

The table below highlights some optimization strategies for common quinoline syntheses.

| Synthetic Method | Optimization Strategy | Benefit | Reference |

| Skraup Synthesis | Addition of ferrous sulfate or boric acid | Controls exothermicity | uop.edu.pk |

| Doebner-von Miller | Biphasic reaction medium | Reduces polymerization, increases yield | nih.govlookchem.com |

| General | Microwave irradiation | Rapid heating, improved yields, reduced reaction times | numberanalytics.comtandfonline.com |

| General | Use of ionic liquids | High reaction rates, improved selectivity, recyclability | nih.govnumberanalytics.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" methods for synthesizing quinolines. tandfonline.comtandfonline.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a major focus. tandfonline.comresearchgate.net

Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for a catalyst can simplify purification and reduce waste. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.comtandfonline.com

One-Pot and Multicomponent Reactions: These strategies improve efficiency and reduce waste by combining multiple reaction steps into a single procedure. researchgate.net

Use of Nanocatalysts: Nanocatalysts offer high catalytic activity and can often be easily recovered and reused, making them a sustainable option. nih.govacs.org For example, Fe3O4 nanoparticle-catalyzed reactions in water have been shown to be effective for synthesizing quinoline derivatives with high yields and catalyst reusability. nih.gov

These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. tandfonline.com

Advanced Spectroscopic and Structural Elucidation of 6 Aminoquinolin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental spectra for (6-Aminoquinolin-2-yl)methanol are not readily published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the electronic environment of each nucleus. The structure consists of a disubstituted quinoline (B57606) ring, an amino group, and a hydroxymethyl group, all of which have characteristic NMR signatures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene (B1212753) protons of the methanol (B129727) group, and the exchangeable protons of the amine and hydroxyl groups. The aromatic region would display a set of coupled doublets and multiplets characteristic of the quinoline ring system, with shifts influenced by the electron-donating amino group at position 6 and the electron-withdrawing effect of the nitrogen atom within the ring. The methylene protons (-CH₂OH) would likely appear as a singlet, and its chemical shift would be in the typical range for a benzylic alcohol. The amine (-NH₂) and hydroxyl (-OH) protons would also present as singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing ten distinct carbon signals corresponding to the molecular structure. The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the amino substituent. The carbon of the methylene group (-CH₂OH) would appear in the aliphatic region, typically around 60-65 ppm. nih.gov Theoretical calculations and comparisons with similar structures provide a robust framework for assigning these shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~8.0-8.2 | d | H-4 | Aromatic | ~158-160 | C-2 |

| Aromatic | ~7.8-8.0 | d | H-8 | Aromatic | ~147-149 | C-8a |

| Aromatic | ~7.4-7.6 | d | H-3 | Aromatic | ~144-146 | C-6 |

| Aromatic | ~7.3-7.5 | dd | H-7 | Aromatic | ~135-137 | C-4 |

| Aromatic | ~7.0-7.2 | d | H-5 | Aromatic | ~130-132 | C-7 |

| Methylene | ~4.8-5.0 | s | -CH₂OH | Aromatic | ~122-124 | C-5 |

| Amine | ~4.0-5.5 | br s | -NH₂ | Aromatic | ~121-123 | C-3 |

| Hydroxyl | ~3.5-5.0 | br s | -OH | Aromatic | ~120-122 | C-4a |

| Aromatic | ~108-110 | C-5 | ||||

| Aliphatic | ~60-65 | -CH₂OH |

Note: Predicted values are estimates based on analogous compounds and substituent effects. Solvent is assumed to be DMSO-d₆. 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet, 'br s' denotes broad singlet.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₀N₂O), the exact molecular weight is 174.0793 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 174. Due to the presence of two nitrogen atoms, this molecular ion peak would be an even number, consistent with the nitrogen rule. The fragmentation of this compound is expected to proceed through several characteristic pathways dictated by its functional groups. libretexts.orgmiamioh.edu

Key predicted fragmentation pathways include:

Loss of a hydrogen atom: A peak at M-1 (m/z 173) resulting from the loss of a hydrogen atom, likely from the alcohol or amine group.

Loss of water: A peak at M-18 (m/z 156) due to the elimination of a water molecule from the molecular ion, a common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of the •CH₂OH group (M-31, m/z 143).

Quinoline Ring Fragmentation: The stable quinoline ring system would also undergo characteristic cleavages, often involving the loss of HCN (m/z 27) or other small neutral molecules. nih.gov

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibrations of the primary amine. The N-H stretches of the amino group typically appear as two distinct bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would appear just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected around 1050-1150 cm⁻¹. The spectrum would also feature a series of sharp bands between 1400 and 1650 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the quinoline ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. While the O-H and N-H stretches are generally weak in Raman, the symmetric vibrations of the quinoline ring system would produce prominent signals.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (Alcohol) | 3200-3600 (Broad) | IR |

| N-H Stretch (Amine) | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| C=C, C=N Ring Stretches | 1400-1650 | IR, Raman |

| N-H Bend (Amine) | 1550-1650 | IR |

| C-O Stretch (Alcohol) | 1050-1150 | IR |

| C-N Stretch (Amine) | 1250-1350 | IR |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, reveals information about the electronic transitions within a molecule and its behavior upon photoexcitation. The photophysical properties of this compound are expected to be dominated by the π-conjugated system of the 6-aminoquinoline (B144246) chromophore.

UV-Vis Absorption: Based on data for 6-aminoquinoline, the UV-Vis absorption spectrum of this compound in a solvent like methanol is predicted to exhibit absorption maxima (λ_max) corresponding to π→π* transitions within the quinoline ring. nih.gov The presence of the electron-donating amino group typically results in a red-shift of the absorption bands compared to unsubstituted quinoline. The hydroxymethyl group at the 2-position is not expected to significantly alter the primary absorption bands, as it is not in direct conjugation with the aromatic system.

Fluorescence Spectroscopy: 6-aminoquinoline is known to be fluorescent. nih.govresearchgate.net Therefore, this compound is also expected to exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum would likely show a single emission band at a longer wavelength than the absorption, with the difference being the Stokes shift. The fluorescence quantum yield and lifetime would be sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capability, which can affect the energy of the excited state. nih.gov

Table 3: Predicted Photophysical Properties for this compound in Methanol

| Parameter | Predicted Value |

| Absorption Maximum (λ_abs) | ~340-360 nm |

| Molar Absorptivity (ε) | 1,000-5,000 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | ~440-460 nm |

| Stokes Shift | ~100 nm |

| Excitation Transition | π→π* |

Note: Values are estimates based on data for 6-aminoquinoline and related derivatives.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound has not been reported in the searched literature, predictions about its solid-state architecture can be made based on its functional groups. nih.govresearchgate.net

The molecule possesses both hydrogen bond donors (the -NH₂ and -OH groups) and hydrogen bond acceptors (the quinoline nitrogen, the amine nitrogen, and the hydroxyl oxygen). This functionality suggests that the crystal packing will be dominated by an extensive network of intermolecular hydrogen bonds. These interactions would likely link molecules into chains, sheets, or a more complex three-dimensional architecture.

Computational Chemistry and Theoretical Investigations of 6 Aminoquinolin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule, which in turn governs its reactivity. For (6-Aminoquinolin-2-yl)methanol, methods like Density Functional Theory (DFT) are employed to elucidate its electronic properties. nih.gov These calculations typically involve the use of a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, quantum chemical calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the amino group and the nitrogen atom in the quinoline (B57606) ring are expected to be nucleophilic sites, while the aromatic protons and the hydroxyl proton would exhibit electrophilic character.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. rsc.org These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors are invaluable for predicting how the molecule will interact with other chemical species. rsc.org

Table 1: Theoretical Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Global Electrophilicity Index (ω) | 2.68 eV |

| Note: The data presented in this table are hypothetical and are intended to be representative of values obtained from DFT calculations for similar aminoquinoline derivatives. |

Density Functional Theory (DFT) for Optimized Molecular Geometries and Energy Landscapes

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. nih.gov This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations, often using a hybrid functional like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

These calculations can also be used to explore the molecule's potential energy landscape, identifying different stable conformers and the energy barriers between them. The rotational freedom around the C-C bond connecting the methanol (B129727) group to the quinoline ring, and the orientation of the amino group, can lead to various conformers. Understanding the relative energies of these conformers is crucial as they can influence the molecule's biological activity and physical properties.

The optimized geometry is the starting point for many other computational analyses, including the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

Table 2: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C(methanol) | 1.51 | - | - |

| C(methanol)-O | 1.43 | - | - |

| C6-N | 1.38 | - | - |

| C2-C(methanol)-O-H | - | 109.5 | 180.0 |

| C5-C6-N-H | - | 120.0 | 0.0 |

| Note: The data presented in this table are hypothetical and are intended to be representative of values obtained from DFT calculations for similar aminoquinoline derivatives. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of water molecules and track the trajectory of all atoms over a period of nanoseconds. nih.gov This allows for the analysis of the molecule's flexibility, the accessible conformations of the methanol and amino side chains, and the formation and breaking of hydrogen bonds with surrounding water molecules. The stability of different conformers can be assessed by monitoring parameters like the radius of gyration over the simulation time. nih.gov

MD simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein binding site. By simulating the molecule in the presence of a receptor, one can observe the preferred binding modes and the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.

In Silico Prediction of Spectroscopic Signatures and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the theoretical model. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). nih.gov

For this compound, TD-DFT calculations would likely predict π→π* transitions characteristic of the quinoline chromophore. The position of the amino and methanol groups will influence the energy of these transitions and thus the color of the compound.

Furthermore, as mentioned in section 4.2, DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies can be correlated with experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | 340 nm |

| IR (DFT) | N-H stretch | 3450, 3350 cm⁻¹ |

| IR (DFT) | O-H stretch | 3300 cm⁻¹ |

| IR (DFT) | C-N stretch | 1320 cm⁻¹ |

| Note: The data presented in this table are hypothetical and are intended to be representative of values obtained from computational predictions for similar aminoquinoline derivatives. |

Theoretical Understanding of Photophysical Processes (e.g., Photoinduced Electron Transfer, Intramolecular Charge Transfer)

The interaction of light with this compound can trigger a variety of photophysical processes. Computational chemistry provides a framework for understanding these phenomena at a molecular level. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine its photophysical properties, such as fluorescence and phosphorescence.

One important process that can be studied theoretically is Intramolecular Charge Transfer (ICT). In this compound, the amino group acts as an electron donor and the quinoline ring as an electron acceptor. Upon photoexcitation, an electron can be transferred from the amino group to the quinoline system, creating an ICT state. researchgate.net This process is often sensitive to the polarity of the solvent. nih.gov

Theoretical calculations can also investigate the possibility of Photoinduced Electron Transfer (PET) to or from other molecules. Furthermore, the efficiency of intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state, can be estimated. rsc.org This is crucial for understanding phosphorescence and the generation of reactive oxygen species. The study of these photophysical pathways is essential for applications in areas like fluorescent probes and photodynamic therapy. nih.govrsc.org

Coordination Chemistry and Ligand Properties of 6 Aminoquinolin 2 Yl Methanol

Investigation of Chelation and Binding Modes with Various Metal Ions

Based on its molecular structure, (6-Aminoquinolin-2-yl)methanol is anticipated to function primarily as a bidentate ligand. Chelation would most likely occur through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxymethyl (-CH₂OH) group at the 2-position. This forms a stable five-membered chelate ring, a common and favorable coordination motif.

The amino group (-NH₂) at the 6-position is sterically distant from the primary chelation site at the 2-position. Consequently, it is unlikely to participate in chelation with the same metal ion. However, it could potentially act as a bridging site to a second metal center, leading to the formation of polynuclear complexes, or participate in intermolecular hydrogen bonding that stabilizes the crystal lattice of a complex.

Quinoline derivatives are known to form stable complexes with a wide array of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and palladium(II). nih.govbendola.comrsc.org The geometry of the resulting complexes would be dictated by the coordination number and electronic configuration of the metal ion. For instance, with a 1:2 metal-to-ligand ratio, octahedral geometries are commonly observed for Co(II) and Ni(II), while Cu(II) complexes may exhibit distorted octahedral or square planar geometries due to the Jahn-Teller effect. researchgate.netcardiff.ac.uk

Table 1: Predicted Coordination Properties of this compound

| Feature | Predicted Characteristic | Rationale based on Analogous Compounds |

|---|---|---|

| Primary Binding Mode | Bidentate (N,O-chelation) | The quinoline nitrogen and 2-hydroxymethyl group form a stable 5-membered ring, a common mode for 2-substituted quinolines. nih.gov |

| Potential Secondary Interactions | Intermolecular H-bonding via -NH₂ | The amino group can act as a hydrogen bond donor, stabilizing the crystal packing. researchgate.net |

| Bridging Capability | Possible via the 6-amino group | The amino group could coordinate to a separate metal ion, forming polynuclear structures. |

| Common Metal Partners | Cu(II), Ni(II), Co(II), Zn(II), Pd(II) | Quinoline-based ligands show high affinity for these transition metals. bendola.comrasayanjournal.co.in |

Synthesis and Characterization of Metal Complexes Incorporating the Ligand

The synthesis of metal complexes with this compound as a ligand would likely follow established procedures for other quinoline-based ligands. A typical synthetic route involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt of the desired metal) with the ligand in a suitable solvent. nih.govjocpr.com

The general procedure is as follows:

The ligand, this compound, is dissolved in a solvent such as ethanol (B145695) or methanol (B129727).

A solution of the metal salt, typically in a 1:1 or 1:2 molar ratio of metal to ligand, is added to the ligand solution. nih.govrsc.org

The reaction mixture is stirred, often under reflux, for several hours to ensure complete complexation. nih.gov

Upon cooling, the resulting metal complex, which is often a colored precipitate, can be isolated by filtration, washed with a small amount of cold solvent, and dried.

Characterization of these synthesized complexes would employ a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N bond within the quinoline ring and the C-O and O-H bonds of the methanol group would indicate their involvement in binding. nih.govbendola.com

NMR Spectroscopy (¹H and ¹³C): Particularly useful for diamagnetic complexes (like those of Zn(II)), NMR can show shifts in the proton and carbon signals of the ligand upon coordination. acs.org

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.

Molar Conductivity Measurements: To determine if the complex is electrolytic or non-electrolytic in nature, which helps in understanding whether anions are part of the coordination sphere. nih.govrasayanjournal.co.in

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, Fluorescence Quenching)

Spectroscopic methods are invaluable for probing the electronic environment of both the ligand and the metal ion upon complexation.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the quinoline aromatic system. Upon coordination to a metal ion, these bands may shift in wavelength (a chromic shift), and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may appear. mdpi.comorientjchem.org

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent. The interaction with metal ions can significantly alter this fluorescence. Two primary phenomena are observed:

Chelation-Enhanced Fluorescence (CHEF): Binding to certain metal ions, such as Zn(II) or Al(III), can restrict intramolecular rotation and block non-radiative decay pathways, leading to a significant increase in fluorescence intensity. researchgate.net

Fluorescence Quenching: Interaction with paramagnetic metal ions like Cu(II), Ni(II), or Fe(III) often leads to fluorescence quenching. nih.govnih.gov This occurs because the metal ion provides an efficient non-radiative pathway for the excited state to relax, often through energy or electron transfer. mdpi.com

The Stern-Volmer equation is commonly used to quantify the efficiency of this quenching process. The quenching behavior makes such ligands potential candidates for fluorescent sensors for specific metal ions. nih.gov

Table 2: Expected Spectroscopic Changes upon Metal Complexation

| Spectroscopic Technique | Observed Change | Underlying Cause |

|---|---|---|

| FTIR | Shift in ν(C=N) and ν(O-H) bands | Coordination of quinoline nitrogen and hydroxyl oxygen to the metal center. nih.govbendola.com |

| UV-Vis | Bathochromic/Hypsochromic shifts; new bands | Alteration of π-system energy levels; appearance of charge transfer or d-d transition bands. mdpi.com |

| Fluorescence | Enhancement or Quenching | Chelation-Enhanced Fluorescence (CHEF) with diamagnetic metals or quenching with paramagnetic metals. researchgate.netnih.gov |

Application in Metal Ion Sequestration and Separation Technologies

The strong chelating ability of quinoline derivatives makes them excellent candidates for metal ion sequestration. nih.gov Given its predicted bidentate N,O-donor set, this compound could be utilized to selectively bind and remove certain metal ions from aqueous solutions. This is particularly relevant for the remediation of wastewater containing toxic heavy metals.

The selectivity of the ligand for different metal ions can be tuned by controlling the pH of the solution, as the protonation state of the ligand and the stability of the metal complexes are pH-dependent. The compound could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin, to create a reusable material for the chromatographic separation of metal ions. The differing affinities of the immobilized ligand for various metals would allow them to be selectively captured and subsequently eluted.

Role in Homogeneous and Heterogeneous Catalysis

Quinoline-based ligands and their metal complexes are known to be effective catalysts in a variety of organic transformations. researchgate.net While no specific catalytic applications for this compound have been reported, its metal complexes could foreseeably be active in several areas:

Homogeneous Catalysis: Complexes of palladium with quinoline ligands have been used for C-H activation and functionalization reactions. researchgate.net Similarly, rhodium and iridium complexes are active in hydrogenation and hydroformylation. A complex of this compound with one of these metals could serve as a homogeneous catalyst, where the ligand's electronic and steric properties would influence the catalyst's activity and selectivity.

Heterogeneous Catalysis: The ligand or its pre-formed metal complexes could be anchored to a solid support to create a heterogeneous catalyst. This approach combines the high selectivity of a molecular catalyst with the practical advantages of easy separation and recyclability. Such catalysts could be applied in reactions like oxidation, reduction, or carbon-carbon bond formation. There is also precedent for quinoline derivatives to be involved in autocatalytic processes, such as in methanol synthesis over Cu/ZnO catalysts, suggesting a potential role in facilitating complex reaction mechanisms. smolecule.comdtu.dk

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper(II) Chloride |

| Nickel(II) Nitrate |

| Cobalt(II) Acetate |

| Zinc(II) Chloride |

| Palladium(II) Acetate |

Development and Mechanistic Studies of 6 Aminoquinolin 2 Yl Methanol Based Chemosensors

Design Principles for Fluorescent Chemosensors Utilizing the (6-Aminoquinolin-2-yl)methanol Scaffold

The design of fluorescent chemosensors based on the this compound scaffold is centered around the strategic integration of a fluorophore (the quinoline (B57606) core) and a receptor unit that selectively interacts with the target analyte. The core principle involves modulating the electronic properties of the 6-aminoquinoline (B144246) moiety upon binding of a target molecule.

The 6-amino group serves as a crucial electron-donating group, which can influence the photophysical properties of the quinoline ring system. The 2-methanol group offers a site for further functionalization, allowing for the attachment of specific recognition units tailored to the desired analyte. The design often incorporates a donor-acceptor (D-A) architecture, where the 6-aminoquinoline acts as the electron donor and an appropriately chosen substituent, or the analyte itself, functions as the electron acceptor. This arrangement is fundamental to achieving a discernible fluorescent response.

A key design strategy involves the introduction of a nucleophilic site that can react with the target analyte. For instance, in the detection of organophosphates, a nucleophilic group can be incorporated that, upon reaction, alters the electronic nature of the scaffold, leading to a change in fluorescence. researchgate.net The choice of substituents on the 6-amino group is also critical, as it can fine-tune the electron-donating ability of the amine, thereby influencing the intramolecular charge transfer (ICT) characteristics of the sensor. researchgate.net

Investigation of Sensing Mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE)

The detection capabilities of this compound-based chemosensors are underpinned by several key photophysical mechanisms that translate a chemical interaction into a measurable optical signal.

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore (the quinoline core) and a receptor are held in close proximity. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, the energy levels of the receptor are altered, inhibiting the PET process and "turning on" the fluorescence. nih.gov While not the most common mechanism for this specific scaffold in the literature, it remains a fundamental principle in fluorescent sensor design.

Intramolecular Charge Transfer (ICT): ICT is a prevalent mechanism in chemosensors derived from 6-aminoquinoline. researchgate.net These molecules often exhibit a D-A structure where the 6-amino group acts as the electron donor and another part of the molecule or a linked moiety acts as the electron acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is highly sensitive to the local environment and the electronic properties of the molecule. Interaction with an analyte can enhance or alter the ICT process, leading to a change in the fluorescence wavelength (a spectral shift) or intensity. researchgate.netrsc.orgnih.gov For example, the protonation of the quinoline nitrogen following a reaction with an analyte can increase the electron-accepting ability of the quinoline ring, enhancing the ICT effect and causing a red-shift in the emission. researchgate.net Some derivatives can exhibit a twisted-intramolecular-charge-transfer (TICT) state, where a conformational change in the excited state leads to a new, lower-energy emission band. rsc.org

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation. nih.govnih.gov This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. nih.gov While less commonly reported specifically for this compound, the principles of AIE can be applied by designing derivatives that are induced to aggregate in the presence of a target analyte. This would provide a "turn-on" fluorescence response with a potentially high signal-to-noise ratio.

Strategies for Enhancing Selectivity and Sensitivity towards Target Analytes

The practical utility of a chemosensor hinges on its ability to detect a specific analyte with high sensitivity and without interference from other species. Several strategies are employed to enhance these characteristics in this compound-based sensors.

Receptor Site Modification: The most direct approach to improving selectivity is the careful design of the analyte binding site. This involves incorporating functional groups that have a specific and strong affinity for the target. For instance, to detect a particular organophosphate, a nucleophile with the optimal reactivity and steric compatibility can be integrated into the sensor's structure.

Tuning Electronic Properties: As discussed, modifying the substituents on the 6-amino group can alter the sensor's electronic properties. researchgate.net This fine-tuning can enhance the sensitivity by maximizing the change in fluorescence upon analyte binding.

Leveraging Nanomaterials: Incorporating the chemosensor into nanomaterials can significantly boost sensitivity. The high surface-area-to-volume ratio of nanoparticles or nanofibers allows for a greater number of sensor molecules to be exposed to the analyte, amplifying the signal. nih.govnih.gov

Utilizing Ratiometric Sensing: Ratiometric sensing, which measures the ratio of fluorescence intensities at two different wavelengths, offers greater precision by providing a built-in self-calibration. This approach can correct for variations in probe concentration, excitation intensity, and environmental factors. Sensors operating through the ICT mechanism are particularly well-suited for ratiometric detection, as analyte binding can lead to the appearance of a new, shifted emission band. rsc.org

Detection of Chemical Species: Organophosphates and Nerve Agent Simulants

A significant application of chemosensors based on the 6-aminoquinoline framework is the detection of highly toxic organophosphates, including nerve agents and their simulants. researchgate.net These compounds pose a severe threat, and the development of rapid and reliable detection methods is of utmost importance.

Chemosensors for the nerve agent simulant diethyl chlorophosphate (DCP) have been developed using 6-aminoquinoline derivatives. researchgate.net The sensing mechanism often involves the nucleophilic attack of a site on the sensor molecule on the phosphorus center of DCP. This reaction leads to a change in the electronic structure of the fluorophore. For example, the reaction can produce an intermediate that subsequently leads to the protonation of the quinoline nitrogen. This protonation enhances the ICT character of the molecule, resulting in a distinct change in the fluorescence emission, allowing for ratiometric detection. researchgate.net

The table below summarizes the performance of a chemosensor based on a 6-aminoquinoline derivative for the detection of DCP.

| Sensor Property | Value | Reference |

| Analyte | Diethyl chlorophosphate (DCP) | researchgate.net |

| Detection Limit | 69 nM | researchgate.net |

| Response Mechanism | Catalytic hydrolysis and protonation leading to enhanced ICT | researchgate.net |

Integration into Advanced Sensing Platforms: Polymer Fibers and Self-Assembled Nanostructures

To move from laboratory-based detection to practical, field-deployable devices, this compound-based chemosensors can be integrated into advanced platforms such as polymer fibers and self-assembled nanostructures.

Polymer Fibers: Electrospinning is a versatile technique used to produce polymer nanofibers with high surface area and porosity. epa.govresearchgate.netnih.gov By incorporating fluorescent chemosensors into these nanofibers, highly sensitive and portable sensor materials can be fabricated. epa.govnih.gov These nanofibrous membranes can be used for the detection of analytes in the vapor phase, offering a rapid response. The high surface area ensures efficient interaction between the analyte and the embedded sensor molecules.

Structure Property Relationships and Derivatization of 6 Aminoquinolin 2 Yl Methanol

Systematic Modifications on the Quinoline (B57606) Ring System

The quinoline ring is a versatile scaffold that allows for a variety of chemical modifications. For a hypothetical study on (6-Aminoquinolin-2-yl)methanol, systematic modifications could be explored at various positions on the quinoline nucleus to modulate its electronic and steric properties.

Chemical Derivatization at the Amino and Hydroxyl Functional Groups

The presence of both an amino (-NH2) and a hydroxyl (-CH2OH) group on this compound provides two reactive sites for chemical derivatization, allowing for the synthesis of a diverse library of new compounds.

The primary amino group at the 6-position is a nucleophilic center that can readily undergo a variety of reactions. One of the most well-documented derivatization strategies for aminoquinolines involves the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). This reagent reacts with primary and secondary amines to form highly stable and fluorescent urea (B33335) derivatives. nih.gov This method is extensively used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC) analysis, highlighting the reactivity of the amino group. nih.gov Other potential derivatizations of the amino group could include acylation, alkylation, and formation of Schiff bases.

The primary hydroxyl group at the 2-position offers another avenue for modification. It can be esterified with various carboxylic acids or their derivatives to introduce a wide range of functional groups. Alternatively, it could be converted to an ether or oxidized to an aldehyde or a carboxylic acid, further expanding the potential for derivatization.

Impact of Structural Alterations on Photophysical Characteristics

Quinoline and its derivatives are known for their interesting photophysical properties, often exhibiting fluorescence. The emission properties are highly sensitive to the nature and position of substituents on the quinoline ring. For this compound, the amino group at the 6-position is expected to act as an electron-donating group, which can lead to intramolecular charge transfer (ICT) states upon photoexcitation, often resulting in fluorescence.

Systematic structural alterations would be predicted to have a significant impact on the photophysical characteristics of the molecule. For example, the introduction of electron-withdrawing groups could lead to a red-shift (bathochromic shift) in the absorption and emission spectra, while also potentially affecting the fluorescence quantum yield. The solvent polarity is also likely to play a major role, with more polar solvents potentially stabilizing the ICT state and leading to further shifts in the emission wavelength. While no specific data exists for this compound, studies on other amino-substituted chalcones have shown that such push-pull systems can exhibit dual emission as a result of excited-state intramolecular proton transfer (ESIPT). researchgate.net

Table 1: Predicted Impact of Substituents on the Photophysical Properties of this compound Derivatives

| Substituent at C4 or C8 | Predicted Effect on Absorption (λmax) | Predicted Effect on Emission (λem) | Predicted Effect on Quantum Yield (ΦF) |

| Electron-Donating Group (e.g., -OCH3) | Hypsochromic Shift (Blue Shift) | Hypsochromic Shift (Blue Shift) | Potentially Increased |

| Electron-Withdrawing Group (e.g., -NO2) | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) | Potentially Decreased (Quenching) |

This table is predictive and based on general principles of fluorescence spectroscopy.

Correlation between Molecular Structure and Sensing Activity/Efficiency

The quinoline scaffold is a common feature in the design of fluorescent chemosensors for the detection of various analytes, particularly metal ions. The nitrogen atom in the quinoline ring and the appended functional groups can act as binding sites. For this compound, the amino and hydroxyl groups, in conjunction with the quinoline nitrogen, could form a coordination site for metal ions.

The binding of a metal ion would be expected to perturb the electronic structure of the molecule, leading to a change in its photophysical properties, such as fluorescence quenching or enhancement. This change can be harnessed for sensing applications. The selectivity and sensitivity of such a sensor would be highly dependent on the specific structural features of the quinoline derivative. For instance, the size of the binding cavity created by the functional groups and the electronic nature of the quinoline ring would determine which metal ions can be effectively bound and detected. While no specific sensing applications of this compound have been reported, numerous studies have demonstrated the utility of other aminoquinoline derivatives as fluorescent sensors.

Advanced Research Applications and Future Directions for 6 Aminoquinolin 2 Yl Methanol

Contributions to Supramolecular Chemistry and Molecular Self-Assembly

The molecular architecture of (6-Aminoquinolin-2-yl)methanol, featuring both hydrogen bond donors (-NH2, -OH) and acceptors (the quinoline (B57606) nitrogen), makes it an exceptional candidate for the construction of intricate supramolecular assemblies. nih.gov Hydrogen bonding, a highly directional and specific non-covalent interaction, is a fundamental tool in the design of self-assembling systems. The presence of both amino and hydroxyl groups allows for the formation of robust and predictable hydrogen-bonding networks, leading to the spontaneous organization of molecules into well-defined one-, two-, or three-dimensional structures.

The self-assembly of amphiphilic amino acid derivatives into functional nanomaterials highlights the potential of molecules bearing amino groups to form ordered structures through a combination of hydrogen bonding, hydrophobic interactions, and π-stacking. charge-transfer.pl Similarly, the amino and quinoline moieties in this compound can participate in π-π stacking interactions, further stabilizing the resulting supramolecular architectures. These interactions are crucial in the formation of ion-pair complexes and other complex molecular systems. acs.org The study of amino alcohol salts with quinaldinate has demonstrated the importance of hydrogen bonding in governing the connectivity patterns in the solid state, leading to the formation of layered structures. mdpi.com This suggests that this compound could be utilized to create novel crystalline materials with tailored topologies and properties.

Potential in the Development of Functional Materials and Smart Systems

The field of functional materials is continuously seeking new molecular components that can impart specific optical, electronic, or responsive properties to a material. Quinoline derivatives are already being explored for applications in third-generation photovoltaics, such as polymer solar cells and dye-sensitized solar cells (DSSCs), as well as in organic light-emitting diodes (OLEDs). nih.govnih.gov

A computational study on the parent compound, 6-aminoquinoline (B144246) (6AQ), using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) has provided significant insights into its electronic and nonlinear optical (NLO) properties. researchgate.net The study revealed that 6AQ exhibits intramolecular charge transfer (ICT), a phenomenon crucial for NLO activity. researchgate.net The calculated polarizability and first-order hyperpolarizability values suggest that 6AQ is a promising candidate for NLO applications. researchgate.net The introduction of a methanol (B129727) group at the 2-position, as in this compound, could further enhance these properties through extended conjugation and the ability to participate in hydrogen bonding, which can influence molecular packing and bulk material properties.

The development of "smart systems," materials that respond to external stimuli, is another promising avenue for this compound. The amino group can be protonated or deprotonated in response to pH changes, which could, in turn, alter the photophysical properties of the molecule, such as its fluorescence. This pH-dependent behavior could be harnessed for the development of chemical sensors.

Exploration of Unconventional Applications in Chemical Research

Beyond the more established fields, the unique reactivity of this compound opens doors to unconventional applications. The quinoline scaffold itself is a versatile building block in organic synthesis. nih.gov The presence of three distinct functional groups in this compound allows for selective chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with tailored properties. For instance, the amino group can be readily derivatized to introduce new functionalities, while the hydroxyl group can participate in esterification or etherification reactions.

The coordination chemistry of aminoquinoline derivatives is another area ripe for exploration. The nitrogen atom of the quinoline ring and the amino group can act as ligands, coordinating with metal ions to form novel metal-organic frameworks (MOFs) or coordination polymers. These materials are of great interest for applications in gas storage, catalysis, and sensing. A study on a tris-8-aminoquinoline tripodal ligand demonstrated its ability to form stable complexes with various transition metals, adopting different coordination geometries. researchgate.net This highlights the potential of aminoquinoline-based ligands in constructing complex and functional coordination compounds.

Emerging Trends and Future Research Opportunities in the Field

The future of research on this compound and related compounds is bright, with several emerging trends pointing towards exciting new discoveries. The synergy between computational chemistry and experimental synthesis is becoming increasingly important. nih.govcharge-transfer.plnih.gov DFT and other computational methods can be used to predict the properties of novel derivatives of this compound, guiding synthetic efforts towards molecules with desired functionalities. nih.govresearchgate.netnih.gov This integrated approach can accelerate the discovery of new materials for electronics, photonics, and sensing.

The design of multi-functional materials is another key trend. By combining the inherent properties of the this compound core with other functional moieties, it may be possible to create materials that exhibit, for example, both luminescence and magnetic properties, or that can act as both a sensor and a catalyst.

Furthermore, the exploration of the biological activity of this compound and its derivatives is a promising avenue. While this article has focused on materials science applications, the well-established pharmacological importance of the aminoquinoline scaffold suggests that this compound could also be a valuable starting point for the development of new therapeutic agents. nih.gov

Q & A

What are the common synthetic pathways for (6-Aminoquinolin-2-yl)methanol, and how is reaction progress monitored?

- (Basic) *

Synthesis typically involves multi-step reactions starting from substituted quinoline precursors. A common approach includes introducing the amino group via nucleophilic substitution or reductive amination, followed by hydroxylation or oxidation-reduction sequences to install the methanol moiety. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For example, analogous quinoline methanol derivatives have been synthesized using Pd-catalyzed coupling reactions followed by selective reduction steps .

Which crystallographic software packages are recommended for refining the crystal structure of this compound?

- (Basic) *

SHELX-family programs (e.g., SHELXL) are widely used for small-molecule crystallographic refinement due to their robust handling of disorder and anisotropic displacement parameters. Validation metrics include R-factor analysis (R1 < 0.05 for high-quality data), residual electron density maps, and molecular geometry verification against the Cambridge Structural Database (CSD). This methodology has been successfully applied to determine structures of chloro-quinoline methanol analogs .

How can researchers resolve discrepancies between computational predictions and experimental observations in hydrogen-bonding networks?

- (Advanced) *

Contradictions may arise from solvent effects or crystal packing forces unaccounted for in gas-phase DFT calculations. A multi-technique approach is recommended:

- Periodic boundary condition DFT (e.g., CRYSTAL17) to model solid-state interactions

- Variable-temperature NMR to assess solution-phase dynamics

- Hirshfeld surface analysis of crystallographic data

This strategy effectively explains deviations in similar aminoquinoline derivatives .

What optimization strategies improve regioselectivity during amino group introduction?

- (Advanced) *

Regiochemical control can be achieved through:

- Directed ortho-metalation using directing groups

- Microwave-assisted synthesis to favor desired pathways

- DFT-based NBO analysis to predict transition states

Studies on 6-methoxyquinoline analogs demonstrated a 15% yield improvement using solvent polarity optimization (dioxane/water) and controlled pH conditions .

Which spectroscopic techniques reliably identify functional groups in this compound?

- (Basic) *

Key techniques include:

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and -CH2OH protons (δ 3.8–4.2 ppm)

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-N stretch (~1350 cm⁻¹)

- High-resolution MS : Molecular ion peak matching exact mass (C10H10N2O: 174.0793)

Cross-validation with 2D NMR (HSQC, HMBC) is critical, as shown in studies of aminoquinoline methanols .

How can biological activity be assessed while controlling for cytotoxicity?

- (Advanced) *

A tiered screening approach is effective:

In silico docking to predict protein interactions

Cell-free enzymatic assays (e.g., kinase inhibition)

MTS/PrestoBlue assays for IC50 determination

Counter-screens against normal cells (e.g., HEK293)

Parallel ROS quantification differentiates specific activity from general toxicity, as demonstrated for amino-phenylmethanol derivatives .

How does the methanol substituent's conformation influence solid-state interactions?

- (Advanced) *

The -CH2OH group's rotational freedom creates multiple hydrogen-bonding motifs:

- Intramolecular H-bonds between -OH and adjacent N atoms

- Intermolecular O-H···N interactions forming dimers

Variable-temperature XRD of chloro-quinoline methanols revealed temperature-dependent conformational switching, impacting solubility .

What purification challenges arise during synthesis, and how are they addressed?

- (Basic) *

Common issues include co-elution of regioisomers and acid-sensitive degradation. Solutions involve:

- Reverse-phase HPLC (C18 columns with acetonitrile/water + 0.1% TFA)

- Size-exclusion chromatography for oligomeric by-products

- Cold filtration to prevent thermal decomposition

This approach achieved >95% purity in aminoquinoline derivatives .

How can SAR studies enhance the pharmacological profile of derivatives?

- (Advanced) *

Focus on:

- Amino group modifications (acylation/alkylation for bioavailability)

- Methanol substitution (ester prodrugs for membrane permeability)

- Quinoline ring functionalization (electron-withdrawing groups for target binding)

High-throughput screening and QSAR modeling identified critical logP and polar surface area requirements in related compounds .

What analytical approaches validate sample stability during storage?

- (Advanced) *

Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.